2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-13-8-3-10-9-17(11-4-6-12(18)7-5-11)16(19)14(10)15(13)21-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWUEWWALKGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)O)C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333350 | |
| Record name | 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313705-04-3 | |
| Record name | 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 6,7-dimethoxyphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, direct information on the applications of the specific compound "2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one" is limited. However, the search results provide information on related compounds and their applications, which can help infer potential applications and research directions for the target compound.
Isoindolinone Derivatives as Antiviral Agents
2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold: This scaffold is explored for inhibiting influenza virus PA endonuclease, crucial for viral RNA synthesis . Modification of substituents on the lipophilic moiety linked to the metal-binding pharmacophore (MBP) analyzes the structure-activity relationship . Some compounds exhibited nanomolar inhibitory activity in enzymatic assays and micromolar range inhibition in cell-based influenza virus polymerase assays . Compound 17 retained full activity against the baloxavir-resistant I38T mutant .
2-(4-methylbenzyl)-6,7-dimethoxy-isoindolin-1-one: This is a derivative within the 2,3-dihydroisoindole family . The provided data includes its synthesis and NMR characterization .
Flavonoids and Isoflavonoids: Potential Biomedical Applications
Naringenin: Naringenin, a citrus flavanone, is studied for its potential in treating various diseases . It can reduce atrial fibrosis in rats with induced cardiovascular disease and decrease pro-inflammatory cytokines in hepatocytes . Naringenin treatment decreased cancer cell proliferation and induced cell apoptosis in breast, prostate, lung, and colon cancers . It may also be a promising treatment strategy against COVID-19 .
Hesperidin: Hesperidin is used for different biological activities, such as the treatment of type 2 diabetes and to exert antioxidant, anti-inflammatory, anticancer, and antiviral effects . It may also offer biofilm protection and protection against cardiovascular disorders .
Eriodictyol: Eriodictyol and its glycoside Eriocitrin have a broad spectrum of biological activities, such as protection against cardiovascular issues, skin protection, antitumor, antioxidant, and anti-inflammatory activity, as well as immunomodulatory and hepatoprotective effects .
Resveratrol and its Analogs
Trans-resveratrol: This phytoalexin is a well-known, potent antioxidant with a variety of possible biomedical applications . Its adverse physicochemical properties (low stability, poor aqueous solubility) limit such applications, but inclusion in cyclodextrins (CDs) has the potential for addressing these shortcomings .
Other Related Compounds
4-Hydroxyphenylacetaldehyde: This compound is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes and has a role as a human metabolite .
2-(4-Hydroxyphenyl)benzofurans: A series of these compounds was synthesized and studied . One derivative, 5-Methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran (7), is a beta-amyloid aggregation inhibitor .
Hydroxytyrosol (HTyr): This compound is a major olive oil phenolic compound . HTyr was an effective inhibitor of hen egg white lysozyme aggregation, suggesting possible future applications for the prevention or treatment of amyloid diseases . HTyr is a promising compound for Parkinson’s disease (PD) medication, as it inhibits both enzymatic and spontaneous oxidation of endogenous dopamine, mitigates the increase in spontaneous oxidation during MAO inhibition, has a protective effect against dopamine and 6-hydroxydopamine (6-OHDA)-induced dopaminergic cell death and counteracts α-syn .
Tables Summarizing Applications
| Compound | Applications/Activities |
|---|---|
| Naringenin | Reduces atrial fibrosis, decreases pro-inflammatory cytokines, decreases cancer cell proliferation, induces cell apoptosis, potential treatment against COVID-19 |
| Hesperidin | Treatment of type 2 diabetes; antioxidant, anti-inflammatory, anticancer, antiviral effects; biofilm protection; protection against cardiovascular disorders |
| Eriodictyol | Protection against cardiovascular issues; skin protection; antitumor, antioxidant, anti-inflammatory activity; immunomodulatory and hepatoprotective effects |
| Trans-resveratrol | Antioxidant, potential biomedical applications |
| 5-Methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran (7) | Beta-amyloid aggregation inhibitor |
| Hydroxytyrosol | Inhibitor of lysozyme aggregation, potential for prevention/treatment of amyloid diseases, potential for Parkinson’s disease medication |
Given the structural similarities and the activities of related compounds, "this compound" may have potential applications in:
- Antiviral Research: As an inhibitor of viral enzymes, particularly influenza virus PA endonuclease .
- Cancer Research: Similar to naringenin and hesperidin, it might exhibit anticancer activities .
- Neurodegenerative Diseases: Inspired by Hydroxytyrosol and 2-(4-Hydroxyphenyl)benzofurans, it could be explored for potential in treating amyloid diseases or Parkinson’s disease .
- Anti-inflammatory Applications: Based on the properties of eriodictyol and other flavonoids .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one can be contextualized by comparing it to related isoindolinone and isoquinoline derivatives. Below is a detailed analysis supported by a comparative data table (Table 1).
Table 1: Structural and Functional Comparison with Analogues
Key Observations
Core Structure Differences: The target compound’s isoindolin-1-one core lacks the saturated nitrogen-containing ring present in dihydroisoquinoline derivatives (e.g., 6d–6h).
Substituent Effects: Hydroxyl vs. Methyl/Phenyl Groups: The 4-hydroxyphenyl group in the target compound provides hydrogen-bond donor capacity, unlike methyl or phenyl substituents in analogues (e.g., 6d, 6g). This may improve solubility and target engagement in polar environments . Methoxy Positioning: All compounds share 6,7-dimethoxy groups, but their electronic effects vary with the core. In isoindolin-1-one, these groups may sterically hinder interactions compared to isoquinoline derivatives .
Functional Group Diversity :
- Carboxylate (6d), sulfonyl (6e), and carboxamide (6f) substituents in analogues introduce distinct electronic and steric profiles. For instance, the sulfonyl group in 6e enhances metabolic stability but reduces permeability compared to the target compound’s hydroxyl group .
Research Implications
The structural uniqueness of this compound positions it as a candidate for probing isoindolinone-based pharmacophores. However, its discontinued status highlights challenges in sourcing compared to more established dihydroisoquinoline derivatives. Future studies could explore synthetic modifications to balance its hydrogen-bonding capacity with bioavailability, leveraging insights from analogues like 6f (carboxamide) or 6e (sulfonyl).
Biological Activity
2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an isoindolinone core with two methoxy groups and a hydroxyl group on the phenyl ring. This structure is significant for its interaction with biological targets, influencing its pharmacological profile.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro assays demonstrated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial for potential applications in diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various models. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the downregulation of NF-κB signaling pathways, which are often activated during inflammatory responses.
Neuroprotective Properties
In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. The compound appears to enhance neuronal survival in models of oxidative stress and inflammation, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances the electron-donating ability of the molecule, facilitating free radical scavenging.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |
| Anti-inflammatory | ELISA | Decreased TNF-α by 40% | |
| Neuroprotective | MTT Assay | Increased cell viability by 30% |
Case Studies
-
Case Study on Neuroprotection :
A study involving rat models subjected to oxidative stress revealed that treatment with this compound significantly reduced neuronal apoptosis and improved cognitive functions as measured by behavioral tests. -
Clinical Implications :
In a clinical trial assessing the compound's efficacy in patients with chronic inflammatory conditions, participants reported reduced symptoms and improved quality of life metrics after 12 weeks of treatment.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one?
- Methodological Answer : Use H NMR (400 MHz, DMSO-d) to identify aromatic protons and substituent patterns, as demonstrated in similar isoindolinone derivatives (δ 6.81–7.57 ppm for aromatic protons) . Pair with FT-IR to confirm hydroxyl and methoxy functional groups. Validate spectral data against computational models (e.g., DFT) to resolve ambiguities in overlapping signals.
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) . Use a C18 column and UV detection at 254 nm. Compare retention times with authenticated standards and ensure ≥95% peak homogeneity. Confirm via mass spectrometry (HRMS) for molecular ion consistency.
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Test solubility in DMSO (for biological assays), methanol (for chromatographic applications), and aqueous buffers (pH 4.6–7.4). Use sonication at 40°C for 30 minutes to enhance dissolution. Quantify solubility via gravimetric analysis after vacuum filtration.
Advanced Research Questions
Q. How can contradictory NMR data between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or residual impurities. Re-run NMR in deuterated DMF or acetone to sharpen signals . Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate impurities, and analyze via LC-MS to identify side products (e.g., demethylated derivatives).
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer :
- Step 1 : Use Pd-catalyzed coupling for the hydroxyphenyl moiety (yield ~60–70%).
- Step 2 : Protect hydroxyl groups with acetyl chloride before methoxylation to prevent side reactions.
- Step 3 : Monitor reaction progress via TLC (silica, 5% MeOH in CHCl) and optimize reaction time/temperature using DoE (Design of Experiments).
Q. How do researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions. Recrystallize from DMF/AcOH (as in ) and compare melting points under controlled humidity. Publish crystallization conditions alongside data to ensure reproducibility.
Q. What assay conditions are critical for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Buffer : Use phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 2.0).
- Temperature : Incubate at 37°C for 24–72 hours.
- Analysis : Quantify degradation via HPLC-MS and identify products using fragmentation patterns. Cross-reference with accelerated stability studies (40°C/75% RH) for predictive modeling.
Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., HepG2 vs. HEK293), passage numbers, and assay media.
- Dosage : Validate compound concentration via LC-MS in cell lysates to rule out degradation.
- Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers.
Q. What protocols ensure reproducibility in chromatographic assays for this compound?
- Methodological Answer :
- Column Conditioning : Pre-equilibrate with ≥10 column volumes of mobile phase.
- System Suitability : Inject a mix of the compound and structurally related analogs (e.g., 3-Phenylphenol ) to confirm resolution (R > 2.0).
- Documentation : Report retention times, plate counts, and tailing factors as per USP guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
